molecular formula C23H26N2O5 B11086617 methyl [(6',6'-dimethyl-2'-oxo-4-phenyl-2',3,3',4,5',6'-hexahydro-1'H-spiro[chromene-2,4'-pyrimidin]-7-yl)oxy]acetate

methyl [(6',6'-dimethyl-2'-oxo-4-phenyl-2',3,3',4,5',6'-hexahydro-1'H-spiro[chromene-2,4'-pyrimidin]-7-yl)oxy]acetate

Cat. No.: B11086617
M. Wt: 410.5 g/mol
InChI Key: ZYXVYFSJLKFHCH-UHFFFAOYSA-N
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Description

Methyl [(6’,6’-dimethyl-2’-oxo-4-phenyl-2’,3,3’,4,5’,6’-hexahydro-1’H-spiro[chromene-2,4’-pyrimidin]-7-yl)oxy]acetate is a complex organic compound with a unique spiro structure This compound is characterized by its chromene and pyrimidine rings, which are fused together in a spiro configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(6’,6’-dimethyl-2’-oxo-4-phenyl-2’,3,3’,4,5’,6’-hexahydro-1’H-spiro[chromene-2,4’-pyrimidin]-7-yl)oxy]acetate typically involves multi-step organic reactions. One common method involves the condensation of a chromene derivative with a pyrimidine precursor under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or by bases like sodium hydroxide. The final step involves esterification with methyl acetate in the presence of a strong acid like sulfuric acid to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl [(6’,6’-dimethyl-2’-oxo-4-phenyl-2’,3,3’,4,5’,6’-hexahydro-1’H-spiro[chromene-2,4’-pyrimidin]-7-yl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Methyl [(6’,6’-dimethyl-2’-oxo-4-phenyl-2’,3,3’,4,5’,6’-hexahydro-1’H-spiro[chromene-2,4’-pyrimidin]-7-yl)oxy]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl [(6’,6’-dimethyl-2’-oxo-4-phenyl-2’,3,3’,4,5’,6’-hexahydro-1’H-spiro[chromene-2,4’-pyrimidin]-7-yl)oxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways involved in its action are still under investigation, but it is believed to affect multiple signaling pathways in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(6’,6’-dimethyl-2’-oxo-4-phenyl-2’,3,3’,4,5’,6’-hexahydro-1’H-spiro[chromene-2,4’-pyrimidin]-7-yl)oxy]acetate is unique due to its spiro structure, which imparts distinct chemical and biological properties. Unlike its similar compounds, this molecule exhibits a higher degree of stability and reactivity, making it more versatile for various applications .

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

methyl 2-(4,4-dimethyl-2-oxo-4'-phenylspiro[1,3-diazinane-6,2'-3,4-dihydrochromene]-7'-yl)oxyacetate

InChI

InChI=1S/C23H26N2O5/c1-22(2)14-23(25-21(27)24-22)12-18(15-7-5-4-6-8-15)17-10-9-16(11-19(17)30-23)29-13-20(26)28-3/h4-11,18H,12-14H2,1-3H3,(H2,24,25,27)

InChI Key

ZYXVYFSJLKFHCH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(C3=C(O2)C=C(C=C3)OCC(=O)OC)C4=CC=CC=C4)NC(=O)N1)C

Origin of Product

United States

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